molecular formula C20H33NaO3S B12659381 Sodium 2-tetradecylbenzenesulfonate CAS No. 4206-42-2

Sodium 2-tetradecylbenzenesulfonate

Cat. No.: B12659381
CAS No.: 4206-42-2
M. Wt: 376.5 g/mol
InChI Key: ZIGVUIYVPLQEAL-UHFFFAOYSA-M
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Description

Overview of Anionic Sulfonate Surfactants in Academic Contexts

Anionic sulfonate surfactants are characterized by a negatively charged sulfonate head group (SO₃⁻) attached to a typically long, hydrophobic hydrocarbon tail. This amphiphilic nature allows them to adsorb at interfaces, such as air-water or oil-water, and to form self-assembled structures called micelles in solution. The most well-known examples belong to the linear alkylbenzene sulfonates (LAS), which are synthesized by the sulfonation of linear alkylbenzenes. scholarsresearchlibrary.com Commercial LAS is typically a mixture of homologues with alkyl chain lengths ranging from 10 to 14 carbon atoms. scholarsresearchlibrary.com

The properties of these surfactants, including their critical micelle concentration (CMC), surface tension reduction capabilities, and detergency, are influenced by the length of the alkyl chain and the position of the benzene (B151609) ring attachment. Generally, as the alkyl chain length increases, the CMC decreases, and the surfactant becomes more surface-active but potentially less soluble in water. Their relatively low cost and good performance have made them a primary component in many cleaning and detergent formulations. scholarsresearchlibrary.com

Significance of Sodium 2-Tetradecylbenzenesulfonate in Scientific Inquiry

This compound, with its C14 alkyl chain, holds a specific position within the LAS family. While less commonly studied than its C12 counterpart (sodium dodecylbenzenesulfonate, SDBS), its longer alkyl chain imparts distinct physicochemical properties that are of scientific interest. The "2-" in its name indicates that the benzene ring is attached to the second carbon of the tetradecyl chain.

The primary significance of this compound in scientific inquiry lies in comparative studies that aim to understand the structure-property relationships within the LAS series. By systematically varying the alkyl chain length, researchers can elucidate the impact of hydrophobicity on micellization, adsorption behavior, and interaction with other molecules and surfaces. For example, studies on the environmental fate of LAS have shown that longer-chain homologues like the C14 variant tend to have a greater propensity for adsorption to solids. nih.govresearchgate.net Its potential application in areas such as enhanced oil recovery is also a subject of investigation, where specific interfacial properties are required. researchgate.netresearchgate.net

Current Research Landscape and Knowledge Gaps

The current research landscape for linear alkylbenzene sulfonates is extensive, with a wealth of data on their synthesis, physical chemistry, and environmental impact. who.intnih.govkao.com The synthesis of LAS typically involves the Friedel-Crafts alkylation of benzene with the corresponding alkene (in this case, tetradecene), followed by sulfonation with sulfur trioxide or oleum (B3057394), and subsequent neutralization with sodium hydroxide (B78521). alfa-chemistry.com Patents describe methods for producing and purifying these compounds to high standards. google.com

However, a significant knowledge gap exists when it comes to research focused solely on this compound. While its properties can be inferred from the general trends observed in the LAS family, there is a scarcity of dedicated studies detailing its specific experimental parameters. For instance, precise, experimentally verified data for its critical micelle concentration, surface tension isotherms, and detailed adsorption characteristics on various substrates are not as readily available as for SDBS.

Furthermore, while the biodegradation of LAS, in general, has been extensively studied, with many microorganisms capable of degrading these compounds, specific kinetic data for the C14 homologue under various environmental conditions remains an area ripe for further investigation. nih.govnih.gov The influence of the longer alkyl chain on the rate and pathway of biodegradation is a key question that warrants more focused research. This lack of specific data for the C14 compound highlights an opportunity for future scientific inquiry to provide a more complete understanding of the entire LAS family.

Interactive Data Tables

Below are tables summarizing some of the known and predicted properties of this compound and related compounds.

Table 1: Physicochemical Properties of this compound This table presents computed data for this compound.

PropertyValueSource
Molecular FormulaC₂₀H₃₃NaO₃SPubChem nih.gov
Molecular Weight376.5 g/mol PubChem nih.gov
IUPAC Namesodium;2-tetradecylbenzenesulfonatePubChem nih.gov
CAS Number4206-42-2PubChem nih.gov

Table 2: Comparative Data of Linear Alkylbenzene Sulfonates This table provides a comparison of properties for different linear alkylbenzene sulfonate homologues, illustrating the effect of alkyl chain length.

CompoundAlkyl Chain LengthCritical Micelle Concentration (CMC)Notes
Sodium Dodecylbenzenesulfonate (SDBS)C12~1.2-2.9 mMA widely studied surfactant with extensive data available. researchgate.net
This compound C14 Predicted to be lower than C12 Specific experimental data is limited. Longer chain length generally leads to lower CMC.
General LAS (C10-C14)C10-C14Varies with chain lengthCommercial products are mixtures; properties are an average of the components. scholarsresearchlibrary.com

Table 3: Environmental Fate Prediction for this compound This table shows predicted environmental properties.

PropertyPredicted ValueUnit
Biodegradation Half-Life9.33days
Soil Adsorption Coefficient (Koc)1.70e+4L/kg
Bioconcentration Factor37.2L/kg

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

4206-42-2

Molecular Formula

C20H33NaO3S

Molecular Weight

376.5 g/mol

IUPAC Name

sodium;2-tetradecylbenzenesulfonate

InChI

InChI=1S/C20H34O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-19-17-14-15-18-20(19)24(21,22)23;/h14-15,17-18H,2-13,16H2,1H3,(H,21,22,23);/q;+1/p-1

InChI Key

ZIGVUIYVPLQEAL-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].[Na+]

Origin of Product

United States

Synthetic Pathways and Chemical Modification Studies of Sodium 2 Tetradecylbenzenesulfonate

Sulfonation Methodologies and Reaction Kinetics

The introduction of a sulfonic acid group onto the benzene (B151609) ring of 2-tetradecylbenzene is a critical step, achieved primarily through electrophilic aromatic substitution. The choice of sulfonating agent and reaction conditions significantly influences the reaction kinetics, yield, and purity of the resulting tetradecylbenzenesulfonic acid.

Sulfonation utilizing sulfur trioxide (SO₃) is a predominant industrial method for producing linear alkylbenzene sulfonates. acs.orgresearchgate.net This process is typically conducted in continuous-flow reactors, such as falling film reactors, due to the high reactivity of SO₃ and the exothermic nature of the reaction. acs.org The reaction is nearly instantaneous. alfa-chemistry.com

In a typical falling film reactor setup, liquid alkylbenzene and gaseous SO₃ (often diluted with dry air) flow concurrently down the walls of a cooled reactor tube. acs.org This design allows for efficient heat removal and a short residence time (around 30 seconds), which is crucial for minimizing the formation of by-products. acs.org After the initial reaction, the product mixture undergoes a brief "aging" period to allow the reaction to proceed to completion. acs.orgresearchgate.net

The kinetics of sulfonation with SO₃ are complex. Studies on similar long-chain alkylbenzenes, like dodecylbenzene (B1670861), have shown the reaction to be rapid and approximately second order with respect to sulfur trioxide. uwindsor.ca However, some research suggests that the commonly accepted arenium ion mechanism for aromatic sulfonation may not fully apply to the sulfonation of linear alkylbenzenes with SO₃. acs.orgacs.org An alternative pathway has been proposed where the reaction is first order in both sulfur trioxide and the linear alkylbenzene, potentially involving a pyrosulfonic acid intermediate. acs.org

Table 1: Kinetic Data for the Sulfonation of Dodecylbenzene with SO₃ in 1,2-dichloroethane (B1671644) at 29°C

Initial Concentration of Dodecylbenzene (mol/L)Initial Concentration of SO₃ (mol/L)Initial Rate of Reaction (-dC/dt)
0.03 - 0.120.03 - 0.065Rate = 5.325 * [Dodecylbenzene]⁰·⁵⁶³ * [SO₃]¹·⁷⁸

Data adapted from a study on dodecylbenzene, a close structural analog of tetradecylbenzene (B74307). uwindsor.ca

Fuming sulfuric acid, also known as oleum (B3057394), is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid (H₂SO₄). chemguide.co.uknumberanalytics.com It is a powerful sulfonating agent used when higher reactivity is needed. alfa-chemistry.comnumberanalytics.com The reaction of benzene or its derivatives with fuming sulfuric acid is a standard method for sulfonation. chemistrysteps.comjove.comquora.com Warming benzene with fuming sulfuric acid at 40°C can complete the reaction in as little as 20 to 30 minutes, compared to several hours of refluxing required with concentrated sulfuric acid alone. chemguide.co.uklibretexts.org

The active electrophile is sulfur trioxide, which is present in a much higher concentration in oleum than in concentrated sulfuric acid. chemguide.co.uklibretexts.org Process optimization for this liquid-liquid reaction system can involve using specialized reactors, such as rotor-stator spinning disc reactors. researchgate.net These reactors can improve mixing and mass transfer, which is particularly important for fast, exothermic, and viscous reactions like the sulfonation of alkylbenzenes with oleum. researchgate.net The sulfonation of benzene and its derivatives is a reversible reaction; using concentrated reagents like fuming sulfuric acid favors the formation of the sulfonic acid product. youtube.com

The sulfonation of the aromatic ring is a classic example of an electrophilic aromatic substitution (SEAr) reaction. cosoonchem.com The electrophile is sulfur trioxide (SO₃). chemguide.co.uk The sulfur atom in SO₃ is highly electron-deficient due to the strong electron-withdrawing effect of the three oxygen atoms, making it a potent electrophile. libretexts.orgyoutube.com

The generally accepted mechanism involves the following steps:

Attack of the electrophile: The π-electron system of the tetradecylbenzene ring acts as a nucleophile, attacking the electrophilic sulfur atom of SO₃. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. jove.com

Deprotonation: A base (such as HSO₄⁻ or water) removes a proton from the carbon atom bearing the -SO₃⁻ group. youtube.com

Restoration of aromaticity: The electrons from the carbon-hydrogen bond move back into the ring, restoring its aromaticity and forming tetradecylbenzenesulfonate. jove.com

Protonation: The resulting anion is then protonated by an acid source in the medium, like H₃O⁺, to yield the final product, tetradecylbenzenesulfonic acid.

However, as noted, studies on linear alkylbenzenes suggest potential deviations from this standard mechanism, particularly in SO₃-based industrial processes, where a concerted pathway or intermediates like pyrosulfonic acids might play a more significant role. acs.orgnih.gov

Neutralization Reactions for Sodium Salt Formation

The acidic tetradecylbenzenesulfonic acid produced from the sulfonation step is converted to its sodium salt, Sodium 2-tetradecylbenzenesulfonate, through neutralization. This is a straightforward acid-base reaction.

Commonly used bases for this purpose include sodium hydroxide (B78521) (NaOH) and sodium carbonate (Na₂CO₃). cosoonchem.comgoogle.comchemicalbook.com

Sodium Hydroxide Neutralization: The reaction with sodium hydroxide is rapid and exothermic, yielding the sodium salt and water. This is a widely used method in industrial production. chemicalbook.com

Sodium Carbonate Neutralization: Neutralization can also be effectively carried out using aqueous solutions of sodium carbonate. google.com One patented method describes atomizing both the sulfonic acid and the sodium carbonate solution to create a finely dispersed mixture, allowing for a highly efficient reaction. google.com

Two-Step Neutralization: An older laboratory method involves first neutralizing the sulfonic acid with a slurry of calcium hydroxide (Ca(OH)₂). This precipitates any residual sulfuric acid as insoluble calcium sulfate (B86663), which can be filtered off. The soluble calcium tetradecylbenzenesulfonate in the filtrate is then treated with a stoichiometric amount of sodium carbonate. This causes the precipitation of calcium carbonate, leaving the desired this compound in solution. prepchem.com

The final product is often obtained as an aqueous solution or dried to a powder. alfa-chemistry.comchemicalbook.com

Exploration of Derivatization and Analog Synthesis

Further chemical modification of tetradecylbenzenesulfonic acid can lead to the synthesis of various derivatives and analogs, most notably sulfonamides.

Sulfonamides are a significant class of compounds synthesized from sulfonic acids. cbijournal.com The most common synthetic route involves a two-step process:

Conversion to Sulfonyl Chloride: The tetradecylbenzenesulfonic acid is first converted to its more reactive sulfonyl chloride derivative, tetradecylbenzenesulfonyl chloride. This is typically achieved by reacting the sulfonic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Reaction with an Amine: The resulting tetradecylbenzenesulfonyl chloride is then reacted with a primary or secondary amine to form the corresponding N-substituted sulfonamide. cbijournal.comucl.ac.uk This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) (TEA) or pyridine, to neutralize the hydrochloric acid (HCl) by-product. cbijournal.commdpi.com

Table 2: General Conditions for Sulfonamide Synthesis from Sulfonyl Chlorides

Amine TypeBaseSolventTemperatureReported Yields
Primary Aromatic (Aniline)Triethylamine (TEA)Tetrahydrofuran (THF)Room Temperature85% cbijournal.com
Primary Aromatic (Aniline)Diethyl Ether0 °C85% cbijournal.com
Primary AliphaticSodium CarbonateWaterRoom TemperatureNot specified cbijournal.com
Piperazine DerivativeTriethylamine (TEA)Dichloromethane (DCM)Room TemperatureHigh (not specified) mdpi.com

Table illustrates typical conditions reported for the synthesis of various sulfonamides from their corresponding sulfonyl chlorides. cbijournal.commdpi.com

This versatile reaction allows for the introduction of a wide variety of functional groups by choosing different primary or secondary amines, leading to a large library of sulfonamide derivatives of the parent compound. cbijournal.com

Formation of Sulfonyl Chlorides with Phosphorus Pentachloride

The conversion of this compound to its corresponding sulfonyl chloride is a critical step in various chemical modification studies, enabling the introduction of diverse functional groups. One established method for this transformation involves the use of phosphorus pentachloride (PCl₅). This reaction is a general method for converting sulfonic acids or their salts into sulfonyl chlorides. orgsyn.org

The reaction proceeds by heating a mixture of the dried this compound with phosphorus pentachloride. orgsyn.org The general reaction is as follows:

R-SO₃Na + PCl₅ → R-SO₂Cl + POCl₃ + NaCl

In a typical laboratory procedure for a similar compound, sodium benzenesulfonate (B1194179) is finely divided and mixed with phosphorus pentachloride. orgsyn.org This mixture is then heated, for instance, in an oil bath at temperatures ranging from 170–180°C for several hours to ensure the reaction goes to completion. orgsyn.org The use of a reflux condenser is advisable, although vigorous reflux may not be observed. orgsyn.org

For the specific case of this compound, the long alkyl chain may influence the reaction conditions, potentially requiring adjustments to temperature and reaction time to optimize the yield of 2-tetradecylbenzenesulfonyl chloride. The product, an oily liquid, would then be purified, typically by vacuum distillation, to separate it from the phosphorus oxychloride (POCl₃) byproduct and any unreacted starting materials. orgsyn.org The purity of the starting this compound is crucial, as impurities can lead to the formation of undesired side products. orgsyn.org

It is worth noting that other chlorinating agents can also be employed for this transformation, such as phosphorus oxychloride (POCl₃) or chlorosulfonic acid (HSO₃Cl). orgsyn.org However, phosphorus pentachloride is a potent reagent for this conversion. The reaction between PCl₅ and sulfonic acids can be complex, potentially involving intermediates like chlorosulfonic acid (HSO₃Cl) when reacting with sulfuric acid. stackexchange.com

Homolog Synthesis for Alkyl Chain Length Investigations

The surface-active properties of sodium alkylbenzenesulfonates are highly dependent on the length of the alkyl chain. To investigate these structure-property relationships systematically, a series of homologs of sodium 2-alkylbenzenesulfonates can be synthesized, where the alkyl chain length is varied. These investigations are crucial for tailoring the surfactant's performance for specific applications, such as detergents, emulsifiers, and wetting agents. capes.gov.brwikipedia.org

The general synthesis for linear alkylbenzene sulfonates (LAS) involves the alkylation of benzene with a linear alkene of the desired chain length, followed by sulfonation and neutralization. wikipedia.org For the synthesis of 2-alkylbenzene sulfonate homologs, a similar strategy would be employed, using linear alpha-olefins of varying carbon numbers (e.g., 1-decene, 1-dodecene, 1-hexadecene) to introduce the desired alkyl chain at the 2-position of the benzene ring.

The investigation of how alkyl chain length affects the physicochemical properties of sodium 2-alkylbenzenesulfonates reveals important trends. Generally, as the alkyl chain length increases, the hydrophobicity of the surfactant molecule increases. This has a direct impact on properties such as critical micelle concentration (CMC), surface tension reduction, and detergency.

Below is a data table summarizing the expected trends and some reported properties for sodium linear alkylbenzenesulfonate (LAS) homologs. While this data represents a mix of isomers, it provides a good indication of the effect of alkyl chain length.

PropertyC10 Alkyl ChainC12 Alkyl ChainC14 Alkyl Chain
Molecular Weight ( g/mol ) ~320.4 nih.gov~348.5 kao.com~376.5 nih.gov
Critical Micelle Concentration (CMC) HigherIntermediateLower
Surface Tension at CMC LowerLowerLowest
Wetting Time FasterIntermediateSlower
Foaming Ability GoodExcellentGood
Detergency on Oily Soils GoodExcellentVery Good
Solubility in Water HigherIntermediateLower

This table presents general trends. Actual values can vary based on the specific isomer distribution and experimental conditions.

Self Assembly and Aggregation Phenomena in Sodium 2 Tetradecylbenzenesulfonate Systems

Micellization Behavior and Critical Micelle Concentration (CMC) Investigations

The critical micelle concentration (CMC) is a fundamental parameter that defines the concentration at which surfactant monomers begin to aggregate into micelles. The determination of the CMC for sodium 2-tetradecylbenzenesulfonate is crucial for understanding its behavior and efficacy in various applications. While specific experimental data for this particular isomer is not extensively available in public literature, the methodologies for its determination are well-established. For comparison, the CMC for a related compound, sodium tetradecyl sulfate (B86663), is approximately 0.0021 mol/L. wikipedia.org Generally, for linear alkylbenzene sulfonates, the CMC decreases as the length of the alkyl chain increases due to stronger hydrophobic interactions. wikipedia.orgmdpi.com

Conductometric titration is a widely used and precise method for determining the CMC of ionic surfactants like this compound. hilarispublisher.com The principle lies in the change in the electrical conductivity of the surfactant solution with increasing concentration. Below the CMC, the surfactant exists as individual ions (2-tetradecylbenzenesulfonate anions and sodium cations), and the conductivity increases linearly with concentration.

Once the CMC is reached, the surfactant monomers aggregate to form micelles. These micelles, although large, are less mobile than the individual ions and bind a fraction of the counterions, which reduces their effective charge. This leads to a noticeable change in the slope of the conductivity versus concentration plot. The point of intersection of the two linear segments (pre-micellar and post-micellar regions) corresponds to the CMC. This technique is valued for its simplicity and accuracy in identifying the onset of micellization. hilarispublisher.com

The measurement of surface tension as a function of surfactant concentration is another primary technique for determining the CMC. wikipedia.org Surfactant molecules, due to their amphiphilic structure, preferentially adsorb at the air-water interface, with the hydrophobic tails oriented away from the water. This adsorption disrupts the cohesive energy of water at the surface, thereby reducing the surface tension.

As the concentration of this compound increases, the surface becomes progressively saturated with surfactant monomers, leading to a sharp decrease in surface tension. At the CMC, the interface becomes fully saturated, and any additional surfactant molecules form micelles in the bulk solution. Consequently, the surface tension remains relatively constant or changes very little with further increases in concentration. wikipedia.org The concentration at which this plateau begins is identified as the CMC.

The process of micellization can be described by fundamental thermodynamic parameters: the standard Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) of micellization. These parameters provide insight into the driving forces behind the self-assembly process. They can be calculated from the temperature dependence of the CMC. ijert.org

The standard Gibbs free energy of micellization (ΔG°) indicates the spontaneity of the process. For micellization, ΔG° is always negative, signifying a spontaneous process. wikipedia.org It can be calculated using the equation:

ΔG° = RT ln(CMC)

where R is the gas constant and T is the absolute temperature.

The standard enthalpy of micellization (ΔH°) reflects the heat change associated with the formation of micelles. It can be determined from the variation of CMC with temperature using the van't Hoff equation. The process can be either exothermic (negative ΔH°) or endothermic (positive ΔH°). ijert.org

ΔG° = ΔH° - TΔS°

While specific values for this compound are not readily found, studies on similar surfactants like sodium dodecylbenzenesulfonate (SDBS) show that the micellization process is spontaneous and can be exothermic. ijert.org

Table 1: Illustrative Thermodynamic Parameters of Micellization (Note: The following table is a template. Specific experimental data for this compound is not available in the cited sources and would require dedicated experimental investigation.)

Thermodynamic ParameterSymbolTypical Sign for Spontaneous MicellizationInformation Provided
Standard Gibbs Free EnergyΔG°NegativeIndicates the spontaneity of the micellization process.
Standard EnthalpyΔH°Positive or NegativeRepresents the heat absorbed or released during micellization.
Standard EntropyΔS°PositiveReflects the change in disorder, largely driven by the hydrophobic effect.

Micellar Structure and Morphology Characterization

Beyond the onset of micellization, it is crucial to characterize the structure and morphology of the micelles formed by this compound. These aggregates are not static and their size, shape, and aggregation number can be influenced by factors such as concentration, temperature, and the presence of electrolytes.

By analyzing the SAXS data, it is possible to determine whether the micelles of this compound are spherical, ellipsoidal, or cylindrical. The analysis involves fitting the experimental scattering curve to theoretical models of different shapes. dannalab.com For many simple surfactants, micelles are initially spherical at concentrations just above the CMC and may grow into ellipsoidal or cylindrical (worm-like) structures at higher concentrations or upon the addition of salt. researchgate.net SAXS can provide detailed parameters such as the core radius and the thickness of the outer shell of the micelles. dannalab.com

The micellar aggregation number (N) is the average number of surfactant monomers that constitute a single micelle. This is a key parameter for describing the micellar system. Several techniques can be employed to determine the aggregation number, with fluorescence quenching being a common and effective method.

In a typical fluorescence quenching experiment, a fluorescent probe molecule (fluorophore) and a quencher molecule are introduced into the surfactant solution. Both are chosen for their tendency to be incorporated into the hydrophobic core of the micelles. The fluorescence of the probe is "quenched" or diminished when a quencher is in the same micelle. By analyzing the statistics of the quenching of the probe's fluorescence as a function of the total surfactant and quencher concentrations, the average number of monomers per micelle can be calculated. While specific data for this compound is not available, studies on similar surfactants like sodium dodecyl sulfate (SDS) have shown aggregation numbers in the range of 30 to over 70, depending on the conditions.

Influence of Electrolytes and Co-Solvents on Micellar Growth

The growth of micelles, aggregates of surfactant molecules formed in solution, is a critical phenomenon influencing the macroscopic properties of surfactant systems. For anionic surfactants like this compound, the addition of electrolytes and co-solvents to an aqueous solution can significantly impact micellar size and shape.

Co-solvents, such as alcohols, can also influence micellar growth, although their effect is more complex. Short-chain alcohols can accumulate at the micelle-water interface, increasing the distance between the surfactant head groups and thus potentially hindering micellar growth. Conversely, longer-chain alcohols can incorporate into the micellar core, increasing its volume and promoting the formation of larger aggregates. The specific impact of a co-solvent depends on its chemical structure, concentration, and its interaction with both the surfactant and the solvent. For example, in systems containing sodium dodecyl sulfate (SDS), the addition of short-chain alcohols can lead to an increase in the CMC, indicating a destabilization of the micelles.

Intermicellar Interactions and Solution Rheology

The interactions between micelles and the resulting rheological behavior of the solution are of significant scientific and industrial interest. These properties are intrinsically linked to the self-assembly phenomena discussed previously.

Analysis of Repulsive and Attractive Forces Between Micelles

The stability and structure of a micellar solution are governed by the balance of repulsive and attractive forces between the micelles. For ionic surfactants like this compound, the primary repulsive force is electrostatic in nature, arising from the charged head groups at the micellar surface. This repulsion prevents the micelles from aggregating and helps to maintain a stable dispersion.

Attractive forces, primarily van der Waals interactions between the hydrophobic tails of the surfactant molecules in different micelles, also play a crucial role. The strength of these attractive forces increases with the size of the micelles.

The addition of electrolytes significantly modulates these interactions. The screening of electrostatic repulsion by the salt cations reduces the repulsive barrier, allowing the attractive van der Waals forces to become more dominant. This can lead to an increase in intermicellar interactions and, at sufficiently high salt concentrations, can induce phase separation or the formation of a gel-like structure. The interplay of these forces in solutions of the closely related SDBS has been studied using techniques like small-angle neutron scattering (SANS) and light scattering, which provide insights into the spatial arrangement and interaction potential of the micelles.

Viscosity Studies of Aqueous and Mixed Solvent Solutions

The viscosity of a surfactant solution is a direct reflection of the size, shape, and interactions of the micelles present. The transition from small, spherical micelles to larger, elongated or worm-like micelles upon the addition of electrolytes typically leads to a significant increase in the solution's viscosity. This is because the larger, entangled structures offer more resistance to flow.

While specific viscosity data for this compound is scarce in the public domain, studies on analogous systems provide valuable insights. For instance, the viscosity of aqueous solutions of sodium polystyrenesulfonate has been shown to be highly dependent on the concentration of added NaCl. At low salt concentrations, the viscosity may decrease due to the contraction of the polymer-like micelles, but at higher salt concentrations, significant shear thickening can be observed, indicating the formation of extensive micellar networks.

The table below presents hypothetical viscosity data for an aqueous solution of this compound at a fixed concentration with varying concentrations of NaCl, illustrating the expected trend based on the behavior of similar anionic surfactants.

This compound Concentration (mM)NaCl Concentration (mM)Viscosity (mPa·s)
5001.2
50252.5
50505.8
5010015.2
5020045.7

The addition of co-solvents also impacts the rheology of surfactant solutions. The effect is dependent on the nature of the co-solvent. For example, the addition of a co-solvent that disrupts micellar structures would be expected to decrease the viscosity, while a co-solvent that promotes the formation of larger aggregates would increase it. Research on the rheology of sodium dodecyl sulfate in mixed water-alcohol solvents demonstrates this complex behavior, where viscosity can either increase or decrease depending on the alcohol and its concentration.

Interactions of Sodium 2 Tetradecylbenzenesulfonate with Environmental and Material Matrices

Adsorption and Sorption Mechanisms on Solid Surfaces

The interaction of sodium 2-tetradecylbenzenesulfonate with solid surfaces, particularly clay minerals, is a critical aspect of its environmental fate and transport. Sorption processes can affect its bioavailability and potential for remediation of contaminated sites. nih.gov

Sorption Behavior on Clay Minerals (e.g., Montmorillonite)

Studies on the sorption of linear alkylbenzene sulfonates, such as sodium dodecylbenzene (B1670861) sulfonate (a related compound), onto montmorillonite (B579905) clay reveal significant insights. Research has shown that the type of exchangeable cation on the clay surface plays a crucial role. For instance, montmorillonite saturated with calcium ions (Ca²⁺) sorbs significantly more anionic surfactant than montmorillonite saturated with sodium ions (Na⁺). nih.govresearchgate.net The presence of other salts, like sodium chloride (NaCl), can further enhance the sorption of the surfactant onto Ca²⁺-saturated montmorillonite. nih.govresearchgate.net

The surface characteristics of the montmorillonite also influence its sorption capacity. A higher surface area generally corresponds to a greater ability to adsorb the surfactant. researchgate.net Scanning electron microscopy (SEM) coupled with energy-dispersive X-ray spectroscopy (EDS) has shown that after adsorption, the surface of montmorillonite becomes rougher, and the adsorption capacity increases with higher concentrations of the surfactant. researchgate.net

Table 1: Factors Influencing Surfactant Sorption on Montmorillonite

FactorObservationReference
Exchangeable Cation Significant sorption on Ca²⁺-montmorillonite; little sorption on Na⁺-montmorillonite. nih.gov, researchgate.net
Presence of NaCl Enhances sorption on Ca²⁺-montmorillonite. nih.gov, researchgate.net
Surface Area Higher surface area correlates with higher sorption capacity. researchgate.net
Surfactant Concentration Increased concentration leads to enhanced adsorption and a rougher clay surface. researchgate.net

Role of Cation Exchange and Precipitation in Sorption Processes

The primary mechanism for the removal of anionic surfactants like this compound by Ca²⁺-montmorillonite is not direct adsorption onto the clay surface but rather a process involving cation exchange and subsequent precipitation. nih.govresearchgate.net Divalent cations, such as Ca²⁺, are released from the montmorillonite into the solution through cation exchange with ions from the surfactant solution. nih.gov These released cations then react with the anionic surfactant molecules (DBS⁻) in the solution to form a precipitate. nih.govresearchgate.net This precipitation is the main driver for the observed "sorption" of the surfactant. The differences in sorption capacities observed in various effluents can be attributed to the varying concentrations of divalent cations. tau.ac.il

Investigation of Intercalation Phenomena in Layered Materials

Intercalation refers to the insertion of molecules or ions into the interlayer space of layered materials like clays (B1170129). X-ray diffraction (XRD) analysis has been employed to investigate whether anionic surfactants like sodium dodecylbenzene sulfonate intercalate into the layers of montmorillonite. nih.govresearchgate.net Studies have shown no significant intercalation of the surfactant into Ca²⁺-montmorillonite. nih.govresearchgate.net Instead, XRD results suggest that the adsorbed surfactant on the interlayer of montmorillonite can repel interlayer water, leading to a reduction in the interlayer water content. researchgate.net As the concentration of the adsorbed surfactant increases, the available interlayer spacing for further adsorption decreases. researchgate.net

While direct intercalation of this specific surfactant into clays appears limited, the broader field of intercalation chemistry is active. For example, in the context of sodium-ion batteries, solvent molecules can co-intercalate with sodium ions into layered cathode materials. researchgate.nethu-berlin.de This process can lead to the formation of structurally diverse layered materials with potential applications beyond energy storage. researchgate.nethu-berlin.de Similarly, layered double hydroxides have been investigated as intercalation-type anode materials for sodium-ion batteries, where the expanded interlayer distance facilitates the intercalation and de-intercalation of sodium ions. rsc.org

Interactions with Polymeric Systems and Advanced Materials

The interaction of this compound with polymers is fundamental to its application in various industrial processes, most notably in enhanced oil recovery. Furthermore, its integration into composite materials opens up possibilities for creating new functional materials.

Impact on Polymer-Surfactant Solutions (e.g., Enhanced Oil Recovery)

In enhanced oil recovery (EOR), the injection of a surfactant solution is often followed by a polymer solution. bohrium.com The surfactant reduces the interfacial tension between oil and water, mobilizing trapped oil, while the polymer increases the viscosity of the displacing fluid to ensure a more uniform sweep of the reservoir. bohrium.comcore.ac.uk The combination of surfactants and polymers in a single formulation, known as polymer-surfactant (SP) flooding, is an effective method for enhancing heavy oil recovery through in-situ emulsification and mobility control. bohrium.com

The interaction between the surfactant and the polymer is a critical factor. While incompatible systems can lead to phase separation and clogging, using interacting polymer and surfactant systems can sometimes be advantageous. bohrium.com For instance, some research suggests that injecting a pre-mixed, homogeneous formulation of an interacting polymer and surfactant can lead to total oil recovery and limit the adsorption of the surfactant in the porous medium. bohrium.com Polymeric surfactants, which combine the properties of both a polymer and a surfactant in a single molecule, are an attractive alternative as they can simultaneously increase water viscosity and decrease interfacial tension. core.ac.uk

Molecular dynamics simulations have been used to study the behavior of surfactants like sodium dodecylbenzene sulfonate and polymers such as polyacrylamide at the oil-water interface. uir.ac.id These simulations show that the addition of the surfactant and polymer can stabilize the water-oil interface system. uir.ac.id

Table 2: Key Parameters in Polymer-Surfactant Flooding for EOR

ParameterOptimal Range/ObservationReference
Core Effective Permeability > 400 mD for notable displacement effect mdpi.com
Viscosity 40 - 70 mPa·s for optimal EOR mdpi.com
Emulsion Water Loss Rate 30% - 70% (optimal at 50%) mdpi.com

Integration into Composite Materials for Functional Applications

This compound and similar surfactants can be integrated into composite materials to create functional materials with specific properties. For example, sodium alginate, a natural polymer, has been used as a starting material to prepare biocompatible adsorbents. researchgate.net By encapsulating various materials like fly ash and fungal biomass within a sodium alginate matrix, tri-composite beads have been developed for the removal of organic pollutants like bisphenol A (BPA) and triclosan. nih.gov The adsorption process in these composites is often multilayered and can be influenced by factors such as pH. nih.gov The study of such composites provides a framework for developing novel materials for environmental remediation. appliedmineralogy.com

Interactions with Environmental Colloids and Particulates

The environmental fate and transport of this compound, a member of the linear alkylbenzene sulfonate (LAS) family of anionic surfactants, are significantly influenced by its interactions with various environmental colloids and particulates. These interactions, primarily adsorption and partitioning processes, govern its concentration in the aqueous phase, its mobility in soil and aquatic systems, and its ultimate bioavailability and degradation. Due to the limited specific research on the 2-tetradecyl isomer, this section will draw upon detailed findings for closely related LAS compounds, such as sodium dodecylbenzene sulfonate (SDBS), which are scientifically accepted as representative for the environmental behavior of the entire LAS class.

The sorption of LAS to soils, sediments, and sludge is a rapid and reversible process. Generally, these compounds exhibit a strong affinity for the solid phase, which limits their mobility in the subsurface environment. Studies on sludge-amended soils have shown that LAS compounds are primarily retained in the top layer of soil where they are applied, with negligible downward transport. nih.gov This strong binding is also a key factor in their removal during wastewater treatment, where they partition to sewage sludge. nih.gov

The primary mechanisms governing the interaction of this compound and related LAS with environmental colloids include hydrophobic interactions, electrostatic forces, and cation exchange. The long alkyl chain of the molecule is hydrophobic and tends to partition out of the water phase onto organic carbon present in soil and sediment. The negatively charged sulfonate head group, however, can be repelled by the typically negative charge of clay minerals and natural organic matter at neutral to alkaline pH. This electrostatic repulsion can be overcome by the presence of divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺) in the environment, which can act as bridges between the negatively charged surfactant and the colloid surface. researchgate.net

Research on the adsorption of sodium dodecylbenzene sulfonate (SDBS) onto montmorillonite clay has shown that the process is significantly enhanced in the presence of Ca²⁺ ions. researchgate.net This is attributed to the precipitation of calcium dodecylbenzene sulfonate and cation exchange processes at the clay surface. researchgate.net The adsorption kinetics for SDBS on montmorillonite have been found to follow a pseudo-second-order model, suggesting that the rate-limiting step is chemisorption. nih.gov

Similarly, studies on the interaction of SDBS with kaolinite (B1170537), another common clay mineral, indicate that the adsorption primarily occurs on the surface of the mineral. nih.gov Infrared spectroscopy analysis has revealed that chemical bonding occurs between the SDBS molecules and the hydroxyl groups on the kaolinite surface. nih.gov The presence of electrolytes, such as sodium chloride (NaCl), has also been shown to increase the adsorption of SDBS on carbon black particles, which can be a component of environmental particulates. nih.govresearchgate.net This is due to the compression of the electrical double layer, which reduces the electrostatic repulsion between the anionic surfactant and the surface. nih.gov

The following interactive data tables summarize key findings from studies on the interaction of linear alkylbenzene sulfonates with various environmental colloids.

Adsorption of Linear Alkylbenzene Sulfonates (LAS) on Environmental Colloids

Colloid TypeLAS Compound StudiedKey FindingsReference
Montmorillonite ClaySodium Dodecylbenzene Sulfonate (SDBS)Adsorption is significantly enhanced by the presence of Ca²⁺ ions through cation exchange and precipitation. The process follows pseudo-second-order kinetics, indicating chemisorption. researchgate.netnih.gov
Kaolinite ClaySodium Dodecylbenzene Sulfonate (SDBS)Adsorption primarily occurs on the surface of the kaolinite. Evidence of chemical bonding between SDBS and the hydroxyl groups on the mineral surface. nih.gov
Carbon BlackSodium Dodecylbenzene Sulfonate (SDBS)Adsorption is driven by hydrophobic interactions. The presence of NaCl enhances adsorption by reducing electrostatic repulsion. nih.govresearchgate.net
Sludge-Amended SoilLinear Alkylbenzene Sulfonates (LAS)Strong retention in the top soil layer with negligible downward transport, indicating low mobility. nih.gov

Kinetic and Isotherm Models for SDBS Adsorption on Montmorillonite

Kinetic ModelFitAdsorption IsothermFitReference
Pseudo-first-orderPoorLangmuirGood nih.gov
Pseudo-second-orderGoodFreundlichGood nih.gov

Environmental Transformation and Remediation Strategies for Sodium 2 Tetradecylbenzenesulfonate

Mechanisms and Pathways of Biodegradation

Biodegradation is a key process in the removal of Sodium 2-tetradecylbenzenesulfonate from the environment. This process is primarily carried out by microorganisms that utilize the compound as a source of carbon and energy. The complete biodegradation of LAS involves several key steps: the oxidation of the terminal end of the alkyl chain, desulfonation, and cleavage of the aromatic ring. nih.gov

Microbial Degradation by Bacterial and Algal Species

A diverse range of microorganisms, including bacteria and algae, are capable of degrading linear alkylbenzene sulfonates. researchgate.netnih.gov Bacterial communities, often comprising multiple strains, work synergistically to achieve complete breakdown of the surfactant. nih.gov Some gram-negative aerobic rods and helical bacteria, such as those related to the genera Alcaligenes and Pseudomonas, have been identified as key players in this process. nih.gov The degradation of LAS in natural water systems relies heavily on these microbial populations. nih.gov

The alga Chlorella vulgaris has also been studied for its ability to biodegrade dodecyl benzene (B151609) sulfonate (DBS), a related compound. nih.gov Research has shown that these microorganisms can effectively break down the surfactant, with reactive oxygen species (ROS) being identified as a primary driver in the degradation process by algae. nih.gov The efficiency of biodegradation can be influenced by environmental factors such as temperature and the presence of an adapted inoculum. nih.gov

ω-Oxidation and β-Oxidation Pathways of the Alkyl Chain

The initial and rate-limiting step in the biodegradation of the LAS molecule is the enzymatic attack on the alkyl chain. researchgate.nethibiscuspublisher.com This process begins with ω-oxidation , where a hydroxyl group is introduced at the terminal methyl group (the ω-carbon) of the long alkyl chain. researchgate.netwikipedia.org This initial hydroxylation is followed by further oxidation of the alcohol to an aldehyde and then to a carboxylic acid, forming a sulfophenylcarboxylate (SPC). wikipedia.orgnih.gov

Once the terminal carboxylic acid is formed, the alkyl chain undergoes β-oxidation . researchgate.nethibiscuspublisher.com This well-established metabolic pathway involves the sequential shortening of the fatty acid chain by two carbon atoms at a time. researchgate.netnih.gov The repeated cycles of β-oxidation lead to the progressive shortening of the alkyl chain, producing a series of SPCs with shorter alkyl chains. hibiscuspublisher.comnih.gov

Desulfonation and Aromatic Ring Cleavage Mechanisms

Following the shortening of the alkyl chain, the next critical steps are desulfonation and the cleavage of the aromatic ring. researchgate.nethibiscuspublisher.com Desulfonation is the removal of the sulfonate group (-SO₃H) from the benzene ring. numberanalytics.comwikipedia.org This process is essential for the complete mineralization of the molecule. researchgate.net The breakdown of the LAS molecule results in the formation of sulfite, which can be oxidized in the environment to sulfate (B86663). hibiscuspublisher.com

After or concurrent with desulfonation, the aromatic ring is cleaved. researchgate.nethibiscuspublisher.com The cleavage of the benzene ring is an oxidative process that breaks the stable aromatic structure into smaller, more readily biodegradable fragments. nih.gov This step is crucial as the aromatic core itself can be persistent if not broken down. The ultimate degradation of the molecule through these pathways leads to the formation of carbon dioxide, water, and inorganic salts. hibiscuspublisher.com

Identification and Characterization of Biodegradation Intermediates

The stepwise degradation of this compound results in the transient formation of various intermediate products. The primary intermediates are sulfophenylcarboxylic acids (SPCs), which are formed through ω-oxidation and subsequent β-oxidation of the alkyl chain. nih.govnih.gov For instance, the degradation of C12-LAS has been shown to produce C12-, C10-, C8-, C6-, and C4-SPCs. nih.gov

Advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) have been instrumental in identifying these intermediates. nih.gov Studies have also detected the presence of α,β-unsaturated SPCs, which are intermediates in the β-oxidation pathway. nih.gov In some cases, novel intermediates such as 4-sodium sulfophenyldodecanoate acid and its homologs have been identified. nih.govrsc.org The eventual disappearance of these SPCs indicates the complete degradation of the parent LAS compound under aerobic conditions. nih.govresearchgate.net

Advanced Oxidation Processes (AOPs) for Degradation

Advanced Oxidation Processes (AOPs) represent a suite of chemical treatment methods used for the degradation of persistent organic pollutants like this compound. These processes are characterized by the in-situ generation of highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents.

Photocatalytic Systems (e.g., TiO₂-based) for Surfactant Decomposition

Photocatalysis using semiconductor materials like titanium dioxide (TiO₂) is an effective AOP for the degradation of LAS. nih.gov When TiO₂ is irradiated with UV light, it generates electron-hole pairs, which then react with water and oxygen to produce hydroxyl radicals. These radicals can then attack and decompose the surfactant molecule. nih.gov

The efficiency of photocatalytic degradation can be enhanced by using composite photocatalysts. For example, TiO₂-Cu₂O mixed oxides have shown better photocatalytic activity for the degradation of dodecyl-benzenesulfonate (DBS) under visible light compared to TiO₂ or Cu₂O alone. nih.gov The degradation of DBS in these systems has been found to follow first-order kinetics. nih.gov The addition of other oxidants like hydrogen peroxide (H₂O₂) to UV irradiation systems can also significantly increase the degradation rate of LAS. tandfonline.com

Parameter Finding Source
Microbial Degraders Alcaligenes and Pseudomonas species, Chlorella vulgaris nih.govnih.gov
Initial Degradation Step ω-oxidation of the terminal alkyl chain researchgate.netwikipedia.org
Alkyl Chain Shortening β-oxidation, sequential removal of two-carbon units researchgate.nethibiscuspublisher.comresearchgate.net
Key Intermediates Sulfophenylcarboxylic acids (SPCs), α,β-unsaturated SPCs nih.govnih.govnih.govrsc.org
AOP Enhancement TiO₂-Cu₂O composites show enhanced photocatalytic activity nih.gov
AOP Kinetics Degradation of dodecyl-benzenesulfonate follows first-order kinetics nih.gov

Ozonation and Peroxide-Based Oxidation Methodologies (e.g., O₃/H₂O₂)

Advanced oxidation processes (AOPs) involving ozone (O₃) and hydrogen peroxide (H₂O₂) are effective for degrading persistent organic pollutants like this compound. These methods rely on the generation of highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents.

Ozonation alone can break down linear alkylbenzene sulfonates (LAS). However, its efficiency is significantly enhanced when combined with hydrogen peroxide (the O₃/H₂O₂ process, or "peroxone"). The addition of H₂O₂ accelerates the decomposition of ozone into hydroxyl radicals, leading to faster and more complete degradation of the target compound.

Research on the photocatalytic degradation of linear alkyl benzene (LAB) in industrial wastewater showed that introducing ozone or a combination of ozone and hydrogen peroxide to the process substantially improved the chemical oxygen demand (COD) removal efficiency. While photocatalysis alone achieved 37% COD removal, the addition of ozone increased it to 60%, and the O₃/H₂O₂ combination pushed the efficiency to 69%.

Treatment MethodAnalyteInitial ConcentrationTreatment TimeRemoval EfficiencyReference
O₃ Linear Alkyl Benzene (LAB)400 mg/L (COD)Not Specified60% (COD Removal)
O₃/H₂O₂ Linear Alkyl Benzene (LAB)400 mg/L (COD)Not Specified69% (COD Removal)

These methodologies are particularly advantageous as they can convert biorecalcitrant pollutants into more biodegradable substances, which can then be addressed by conventional biological treatment processes. torontomu.ca

Sonochemical and Electrooxidative Approaches

Sonochemical Degradation

Sonochemical methods utilize high-frequency ultrasound to induce acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This collapse creates localized hot spots with extreme temperatures and pressures, leading to the pyrolytic degradation of compounds at the bubble-solution interface and the formation of reactive radicals that attack pollutants in the bulk solution. nih.gov

The degradation of linear alkylbenzene sulfonates (LAS) via sonolysis is influenced by several factors, including frequency, power, initial concentration, and pH. nih.govresearchgate.net Studies on sodium dodecylbenzene (B1670861) sulfonate (SDBS), a structurally similar compound, show that degradation rates increase with decreasing initial concentration and temperature. nih.gov For instance, one study achieved 80% removal of SDBS after one hour of ultrasonication at 200 kHz. nih.gov Another investigation found that a maximum of 75% degradation of linear alkyl benzene sulfonic acid (LABSA) could be achieved under optimal conditions of pH 7.8, an initial concentration of 20 mg/L, and a reaction time of 70 minutes. researchgate.net

The use of pulsed ultrasound can further enhance degradation rates compared to continuous wave operation. nih.gov This enhancement is attributed to the improved accumulation of surfactant molecules on the surfaces of the cavitation bubbles during the pulse-off periods. nih.gov

MethodAnalyteKey ParametersTreatment TimeRemoval EfficiencyReference
Ultrasonication Linear Alkyl Benzene Sulfonic Acid (LABSA)pH 7.8, Initial Conc. 20 mg/L70 min75% researchgate.net
Ultrasonication Sodium Dodecylbenzene Sulfonate (SDBS)200 kHz, 6 W/cm²60 min80% nih.gov
Pulsed Ultrasound Sodium 4-octylbenzene sulfonate (1 mM)354 kHz, 100 ms (B15284909) pulse, 1:1 on/off ratioNot SpecifiedRate nearly 2x continuous wave nih.gov

Electrooxidative Approaches

Electrochemical oxidation is a robust technology for treating wastewater containing refractory pollutants. This method typically employs high-performance anodes, such as boron-doped diamond (BDD), which have a high oxygen evolution potential and generate powerful hydroxyl radicals. frontiersin.orgnih.govmdpi.com

In studies using a BDD anode, significant removal of surfactants from real domestic wastewater has been demonstrated. frontiersin.orgnih.gov Under optimal conditions of a current density of 14 mA cm⁻² and a flow rate of 1.5 L min⁻¹, 48.7% of surfactant degradation and 64.7% COD removal were achieved after 7 hours of electrolysis. nih.gov During the process, the sulfonate group of the surfactant is oxidized and released as sulfate ions (SO₄²⁻) into the solution. frontiersin.org

The choice of supporting electrolyte can also influence efficiency, with studies showing H₂SO₄ to be highly effective due to the probable formation of persulfate or sulfate radicals, which contribute to the degradation process. mdpi.com The presence of other ions, such as chloride, can lead to the formation of active chlorine species (e.g., Cl₂, HClO), which also participate in the oxidation of pollutants.

MethodAnode/SystemKey ParametersTreatment TimeRemoval EfficiencyReference
Electrooxidation Boron-Doped Diamond (BDD)Current Density: 14 mA cm⁻²7 hours48.7% (Surfactant), 64.7% (COD) nih.gov

Hybrid AOP Systems and Integration with Nanomaterials

Combining different AOPs or integrating them with nanomaterials can lead to synergistic effects, enhancing degradation efficiency and overcoming the limitations of individual processes.

A notable example is the combination of ozonation with powdered activated carbon (PAC). The PAC not only adsorbs the surfactant, concentrating it for attack, but also catalyzes the decomposition of dissolved ozone into highly reactive hydroxyl radicals. This hybrid O₃/PAC system has shown markedly superior performance in removing sodium dodecylbenzenesulphonate (SDBS) compared to ozonation or the O₃/H₂O₂ process alone. In one comparative study, the O₃/PAC system removed 70% of SDBS in the first 5 minutes of treatment, whereas O₃ and O₃/H₂O₂ removed only 18% and 30%, respectively.

Another powerful hybrid approach involves photocatalysis using nanomaterials like titanium dioxide (TiO₂). When an immobilized nano-TiO₂ photocatalytic reactor is enhanced with oxidizing agents, degradation rates improve significantly. For the treatment of linear alkyl benzene (LAB), combining TiO₂ photocatalysis with H₂O₂ increased COD removal efficiency to 50%. Further enhancement was seen with ozone (60% COD removal) and a combination of ozone and H₂O₂ (69% COD removal). The use of a TiO₂-chitosan composite has also proven effective, achieving up to 95.20% LAS degradation under optimal conditions (1 g/100 mL composite dose, pH 6). researchgate.net

Low-intensity ultrasonic irradiation can be combined with biological treatment to enhance the biodegradation of LAS. The ultrasound is thought to increase the metabolic activity of microbial cells. An 83% degradation rate was achieved for a 50 mg/L LAS solution using immobilized cells with sonication, which was 9.5% higher than the rate for immobilized cells without ultrasound. cqu.edu.cn

Hybrid SystemAnalyteKey ParametersTreatment TimeRemoval EfficiencyReference
O₃/PAC Sodium Dodecylbenzene Sulphonate (SDBS)Not Specified5 min70%
Nano TiO₂/H₂O₂ Linear Alkyl Benzene (LAB)Initial COD: 400 mg/L, pH 3Not Specified50% (COD Removal)
Nano TiO₂/O₃ Linear Alkyl Benzene (LAB)Initial COD: 400 mg/L, pH 3Not Specified60% (COD Removal)
Nano TiO₂/O₃/H₂O₂ Linear Alkyl Benzene (LAB)Initial COD: 400 mg/L, pH 3Not Specified69% (COD Removal)
TiO₂-Chitosan Linear Alkylbenzene Sulfonate (LAS)Dose: 1 g/100 mL, pH 6Not Specified95.20% researchgate.net
Immobilized Cells + Ultrasound Linear Alkylbenzene Sulfonate (LAS)Initial Conc. 50 mg/LNot Specified~83% cqu.edu.cn

Environmental Persistence and Degradation Kinetics Studies

This compound belongs to the class of linear alkylbenzene sulfonates (LAS), which are known to be readily biodegradable under aerobic conditions. industrialchemicals.gov.au The primary degradation pathway involves the omega-oxidation of the terminal carbon of the alkyl chain, followed by beta-oxidation, which shortens the chain. nih.govhibiscuspublisher.com This process forms sulfophenyl carboxylates (SPCs) as intermediates, which are then further degraded, leading to the opening of the benzene ring and eventual mineralization to carbon dioxide, water, and inorganic salts. industrialchemicals.gov.aunih.govhibiscuspublisher.com

The kinetics of LAS biodegradation are influenced by environmental factors such as temperature and the presence of adapted microbial communities. nih.gov In soil environments, the ultimate biodegradation of LAS homologs (C10 to C14) is generally rapid, with half-lives for the mineralization of the benzene ring ranging from 18 to 26 days. nih.gov Studies in river water have shown mineralization half-lives for C12-LAS ranging from 1.39 to 13.9 days, with the process being even faster in water-sediment systems (0.73–2.67 days). industrialchemicals.gov.au The degradation kinetics in seawater can often be described by a second-degree polynomial model. nih.govcapes.gov.br

While LAS degrades rapidly under aerobic conditions, it is considered to be resistant to rapid degradation under anaerobic conditions. industrialchemicals.gov.au

EnvironmentAnalyte/HomologKinetic Model/ParameterValueReference
Sludge-Amended Agricultural Soil C10-C14 LAS HomologsHalf-life (t½) of Ring Mineralization18 - 26 days nih.gov
River Water C12 LASHalf-life (t½) of Mineralization1.39 - 13.9 days industrialchemicals.gov.au
Water-Sediment System C12 LASHalf-life (t½) of Mineralization0.73 - 2.67 days industrialchemicals.gov.au
Seawater C11 & C12 LASDegradation FitSecond-degree polynomial nih.govcapes.gov.br

The total disappearance of the SPC intermediates in aerobic studies indicates that the ultimate degradation of LAS is complete under these conditions. nih.govcapes.gov.br

Advanced Analytical Chemistry of Sodium 2 Tetradecylbenzenesulfonate

Chromatographic Techniques for Separation and Quantification

Chromatography stands as a cornerstone for the analysis of sodium 2-tetradecylbenzenesulfonate, enabling the separation of this compound from complex matrices and the resolution of its various isomers. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the principal techniques utilized, each with specific method development considerations.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a preferred method for the analysis of LAS compounds like this compound because it can handle their non-volatile nature without the need for derivatization. tubitak.gov.tr Method development often focuses on reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase.

Stationary and Mobile Phases: The choice of stationary phase is crucial for effective separation. While traditional ODS (C18) columns can be used, they often lead to the separation of isomers, which can complicate quantification. shodex.com Polymer-based columns, such as the Shodex RSpak DE-213, are advantageous as they can elute isomers together, simplifying the analysis for each alkyl chain length. shodex.com The use of C8 and C12 columns has also been explored, with the C8 column showing good results at a controlled temperature of 35°C. scielo.brresearchgate.net

The mobile phase composition is another critical parameter. A common approach involves a gradient or isocratic elution with a mixture of an organic solvent, typically acetonitrile (B52724) or methanol (B129727), and an aqueous solution. scielo.brresearchgate.netresearchgate.net To improve peak shape and retention, a phase modifier like sodium perchlorate (B79767) is often added to the mobile phase. tubitak.gov.trscielo.brresearchgate.net For instance, a mobile phase of methanol and a 0.075 mol L-1 sodium perchlorate solution has been successfully used. scielo.brresearchgate.net Isocratic elution with a mobile phase of acetonitrile and water (40/60 v/v) containing 0.05 M sodium perchlorate has also been employed with an anion exchange column. researchgate.net

Detection: Several detection methods can be coupled with HPLC for the quantification of this compound.

UV Detection: UV spectrophotometry is a common choice, with detection wavelengths typically set around 224 nm, the maximum absorbance for sodium alkylbenzene sulfonate, and a background correction at 270 nm. aocs.orgresearchgate.net A wavelength of 280 nm has also been used. researchgate.net

Fluorescence Detection: Fluorescence detection offers higher sensitivity and selectivity. scielo.brresearchgate.netnih.gov Excitation and emission wavelengths are typically set at 225 nm and 290 nm, respectively. researchgate.net

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides the highest level of selectivity and confirmatory analysis. researchgate.net

A study demonstrated the development of an HPLC method with a C8 column and a mobile phase gradient of methanol and aqueous sodium perchlorate. scielo.brresearchgate.net The method was validated for linearity, precision, and limits of detection and quantification. scielo.brresearchgate.net Another method utilized a polymer-based column for rapid, isocratic analysis, which is beneficial for high-throughput screening. shodex.com

Interactive Table: HPLC Method Parameters for LAS Analysis
Parameter Method 1 Method 2 Method 3
Stationary Phase C8 Column scielo.brresearchgate.net Polymer-based (Shodex RSpak DE-213) shodex.com Anion Exchange (Thermo Hypersil Sax) researchgate.net
Mobile Phase Methanol / 0.075 M NaClO4 (aq) scielo.brresearchgate.net Acetonitrile / 50 mM HCOONH4 + 0.1% HCOOH (aq) shodex.com Acetonitrile / Water (40/60 v/v) with 0.05 M NaClO4 researchgate.net
Elution Mode Gradient scielo.brresearchgate.net Isocratic shodex.com Isocratic researchgate.net
Detector Fluorescence (Ex: 225 nm, Em: 290 nm) researchgate.net ESI-MS (Negative MRM) shodex.com UV (280 nm) researchgate.net
Column Temperature 35 °C scielo.brresearchgate.net 40 °C shodex.com Not Specified
Flow Rate Not Specified 0.2 mL/min shodex.com 1.5 mL/min researchgate.net

Gas Chromatography (GC) Approaches with Derivatization Strategies

Gas chromatography is a powerful technique that offers high-resolution separation of volatile compounds. unlv.edu However, this compound is a salt and thus non-volatile, necessitating a derivatization step to convert it into a more volatile form suitable for GC analysis. unlv.eduresearchgate.net This chemical modification is essential to overcome the compound's inherent lack of volatility. researchgate.net

Derivatization: The primary challenge in the GC analysis of LAS is their non-volatility. unlv.edu To address this, derivatization is employed to transform the sulfonate group into a less polar and more volatile functional group. researchgate.net Common derivatization strategies include:

Esterification: This is a general process where the sulfonic acid is converted into an ester, for example, a methyl ester. nih.gov This can be achieved through various esterification reagents.

Conversion to Sulfonyl Chlorides: The sulfonate can be converted to a sulfonyl chloride, which is more amenable to GC analysis.

Conversion to Sulfonamides: To improve thermal stability, n-tetradecanesulfonyl chlorides can be further converted to N,N-diethylsufonamides. nih.gov

It is important to note that the derivatization process itself must be efficient and quantitative to ensure accurate results. unlv.edu

GC-MS Analysis: Once derivatized, the resulting volatile compounds can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). acs.orgmdpi.com This technique combines the high separation power of GC with the sensitive and selective detection capabilities of MS (B15284909). mdpi.com A non-polar capillary column, such as a DB-1 or DB-5 type, is often used with temperature programming to achieve separation of the different LAS isomers and homologues. chromforum.org The mass spectrometer allows for the identification of the individual components based on their mass-to-charge ratios (m/z) and fragmentation patterns. nih.govmdpi.com For instance, in the analysis of methyl derivatives of LAS, electron impact mass spectrometry (EI-MS) can be used to identify up to 20 different compounds from various homolog series. nih.gov

Mass Spectrometric Characterization of Parent Compound and Metabolites

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive detection of this compound and its degradation products. When coupled with chromatographic techniques, it provides a powerful platform for analyzing complex environmental and biological samples.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Intermediate Product Detection

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like LAS and their metabolites without causing significant fragmentation. nih.gov This allows for the detection of the intact parent molecule and its various transformation products.

In the context of this compound analysis, ESI-MS is often operated in negative ion mode, where it detects the deprotonated molecule [M-H]⁻. shimadzu.com This is highly effective for sulfonated compounds. A study on the bioremediation of LAS showed that LC-ESI-MS could successfully identify intermediate biodegradation products. researchgate.net For instance, the mass spectra revealed the presence of various sulfophenyl carboxylates (SPCs), which are key metabolites formed during the degradation of LAS. nih.gov

The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide further structural information. For many LAS compounds, a common product ion at m/z 183 is observed, which is characteristic of the sulfonated benzene (B151609) ring structure. nih.gov This specific fragmentation is useful for targeted analysis and unequivocal identification.

LC-MS Applications in Environmental Sample Analysis

The coupling of liquid chromatography with mass spectrometry (LC-MS), and particularly with tandem mass spectrometry (LC-MS/MS), has become the gold standard for the determination of LAS, including this compound, in a variety of environmental matrices. labrulez.comshimadzu.com This is due to its high sensitivity, selectivity, and ability to provide structural confirmation. nih.gov

Sample Preparation: Environmental samples such as water and sludge are often complex, requiring a sample preparation step to isolate and pre-concentrate the analytes of interest. shimadzu.com Solid-phase extraction (SPE) is a commonly used technique for this purpose. nih.gov Polymeric phases like Isolute ENV have been shown to be effective for the extraction of LAS and their metabolites from water and sludge samples. nih.gov An online SPE system coupled directly to the LC-MS/MS system can automate and streamline the sample preparation process, leading to good linearity and recovery. shimadzu.com

Analytical Performance: LC-MS methods have been developed and validated for the trace-level analysis of LAS in environmental samples. nih.gov These methods can achieve low limits of detection (LOD), often in the nanogram per liter (ng/L) to microgram per liter (µg/L) range for water samples, and in the microgram per kilogram (µg/kg) range for sludge samples. nih.gov For example, one method reported an LOD ranging from 10 ng/L to 1.5 µg/L for wastewater. nih.gov

LC-MS/MS allows for the simultaneous determination of a wide range of LAS homologues (from C10 to C14) and their corresponding SPC metabolites. nih.gov This comprehensive analysis is crucial for understanding the complete environmental footprint of these surfactants. The data obtained can provide evidence for the biodegradation of LAS and the formation of intermediate products in various environmental compartments. nih.gov

Interactive Table: LC-MS Method Performance for LAS in Environmental Samples
Parameter Wastewater Analysis Sludge-Amended Soil Analysis
Analytical Technique LC-ESI-MS nih.gov LC-ESI-MS/MS nih.gov
Sample Preparation Solid-Phase Extraction (Isolute ENV) nih.gov Pressurized Liquid Extraction & C18 SPE nih.gov
Analytes C10-C13 LAS nih.gov LAS and Sulfophenyl Carboxylates (SPCs) nih.gov
Linear Range (Water) 0.2 - 10 µg/L nih.gov Not Applicable
Detection Limit (Water) 10 ng/L - 1.5 µg/L nih.gov Not Applicable
Linear Range (Sludge/Soil) 0.2 - 100 µg/L nih.gov Not Specified
Detection Limit (Sludge/Soil) 0.4 - 120 µg/kg nih.gov Not Specified
Recoveries 77-93% (Wastewater), 58-90% (Sludge) nih.gov Not Specified

Spectroscopic Characterization Methodologies

Spectroscopic techniques provide valuable information about the chemical structure and functional groups present in this compound. UV-Visible and Infrared spectroscopy are two common methods used for its characterization.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is often used for the quantification of LAS in solution. aocs.org this compound exhibits a characteristic UV absorption spectrum due to the presence of the benzene ring. The primary absorption maximum is typically observed around 224 nm. aocs.org A secondary, weaker absorption may be seen at approximately 270 nm, which can be used for background correction in quantitative analysis. aocs.org The intensity of the absorption at 224 nm is directly proportional to the concentration of the compound in the solution, forming the basis for quantitative measurements.

Infrared (IR) Spectroscopy: Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands corresponding to its different structural components.

O-H Stretching: A broad band around 3440 cm⁻¹ can indicate the presence of moisture (water of hydration). ajol.info

C-H Stretching: Bands related to the C-H stretching of the aromatic ring appear around 3132 cm⁻¹ and 2957 cm⁻¹. ajol.info The axial deformation of C-H bonds in the CH₂ groups of the long alkyl chain gives rise to bands at approximately 2924 cm⁻¹ and 2854 cm⁻¹. ajol.info

S=O Stretching: The sulfonate group (SO₃⁻) will exhibit strong, characteristic absorption bands. These are typically found in the regions of 1200-1150 cm⁻¹ and 1060-1030 cm⁻¹ for the asymmetric and symmetric stretching vibrations, respectively.

C=C Stretching: Aromatic ring C=C stretching vibrations usually appear in the region of 1600-1450 cm⁻¹.

By analyzing the positions and intensities of these absorption bands, the presence of the key functional groups in this compound can be confirmed.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of a compound provides a unique fingerprint based on the vibrational frequencies of its bonds. For this compound, the key functional groups are the sulfonate group, the aromatic benzene ring, and the long alkyl chain.

The analysis of closely related linear alkylbenzene sulfonates (LAS), such as sodium dodecylbenzenesulfonate (SDBS), provides insight into the expected spectral features. The most characteristic absorption bands for this compound are associated with the sulfonate group (SO₃⁻). Strong asymmetric and symmetric stretching vibrations of the S=O bonds are typically observed in the regions of 1180-1260 cm⁻¹ and 1030-1080 cm⁻¹, respectively. The S-O stretching vibration is expected around 600-700 cm⁻¹. researchgate.net

The presence of the benzene ring gives rise to several characteristic peaks. The C=C aromatic stretching vibrations usually appear in the region of 1450-1600 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, typically around 3030-3100 cm⁻¹. Out-of-plane C-H bending vibrations, which can indicate the substitution pattern of the benzene ring, are found in the 690-900 cm⁻¹ region.

The long tetradecyl alkyl chain is identified by the C-H stretching and bending vibrations. The asymmetric and symmetric stretching vibrations of the methylene (B1212753) (-CH₂) and methyl (-CH₃) groups occur in the 2850-2960 cm⁻¹ range. Specifically, peaks around 2927 cm⁻¹ and 2852 cm⁻¹ are characteristic of the asymmetric and symmetric stretching of C-H bonds in the alkyl chain. researchgate.net Bending vibrations for these groups are found at lower wavenumbers, typically around 1465 cm⁻¹ (scissoring) and 1375 cm⁻¹ (rocking).

Table 1: Representative FTIR Absorption Bands for Linear Alkylbenzene Sulfonates

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~2956Asymmetric C-H StretchMethyl (-CH₃)
~2927Asymmetric C-H StretchMethylene (-CH₂)
~2852Symmetric C-H StretchMethylene (-CH₂)
~1600, ~1495, ~1450C=C StretchAromatic Ring
~1180-1260Asymmetric S=O StretchSulfonate (-SO₃⁻)
~1030-1080Symmetric S=O StretchSulfonate (-SO₃⁻)
~1032C-H in-plane bendAromatic Ring
~830C-H out-of-plane bendAromatic Ring (para-substituted)
~690S-O StretchSulfonate (-SO₃⁻)

Note: The data in this table is representative of linear alkylbenzene sulfonates and is based on findings for similar compounds like sodium dodecylbenzenesulfonate.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. For this compound, the primary chromophore responsible for UV absorption is the benzene ring.

The UV-Vis spectrum of linear alkylbenzene sulfonates in aqueous solution typically displays two main absorption bands. researchgate.netnih.gov The first, more intense band appears at a shorter wavelength, around 223-225 nm. researchgate.netnih.gov This absorption is attributed to the π → π* electronic transitions of the C=C bonds within the aromatic ring. researchgate.net A second, weaker absorption band is observed at a longer wavelength, typically around 260-270 nm. researchgate.netaocs.org This band is also due to π → π* transitions in the benzene ring but is often less intense.

The position and intensity of these absorption bands can be influenced by the solvent and the aggregation state of the surfactant molecules. For instance, the formation of micelles at concentrations above the critical micelle concentration (CMC) can cause shifts in the absorption maxima. researchgate.net It has been observed that with increasing concentration and micelle formation, the absorption peaks may shift to slightly longer wavelengths (a bathochromic or red shift). researchgate.net

Table 2: Typical UV-Vis Absorption Maxima for Linear Alkylbenzene Sulfonates in Aqueous Solution

Wavelength (λmax)Electronic TransitionChromophore
~224 nmπ → πBenzene Ring
~270 nmπ → πBenzene Ring

Note: The data presented is based on studies of sodium dodecylbenzenesulfonate and is expected to be similar for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules, providing information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

¹H NMR Spectroscopy:

In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the aromatic ring, the alkyl chain, and the methine proton at the point of attachment to the benzene ring. The aromatic protons typically appear in the downfield region, between 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring current. The exact chemical shifts and splitting patterns will depend on the substitution pattern. For a para-substituted benzene ring, two doublets would be expected.

The protons of the long tetradecyl chain will appear in the upfield region. The terminal methyl group (-CH₃) is expected to produce a triplet at approximately 0.8-0.9 ppm. The numerous methylene groups (-CH₂-) of the alkyl chain will give rise to a large, complex multiplet in the range of 1.2-1.6 ppm. The methylene group adjacent to the benzene ring (-CH₂-Ar) and the methine proton (-CH-Ar) will be shifted further downfield due to the proximity of the aromatic ring, typically in the range of 2.5-3.0 ppm.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The aromatic carbons will resonate in the downfield region, typically between 120 and 150 ppm. The carbon atom attached to the sulfonate group will be the most downfield among the aromatic carbons.

The carbons of the tetradecyl chain will appear in the upfield region. The terminal methyl carbon will be the most upfield signal, around 14 ppm. The methylene carbons of the chain will produce a series of signals between approximately 22 and 32 ppm. The carbon of the methylene group adjacent to the benzene ring and the methine carbon will be shifted downfield compared to the other alkyl carbons.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

GroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic protons7.0 - 8.0120 - 150
Methine proton (-CH-Ar)2.5 - 3.035 - 45
Methylene protons (-CH₂-)1.2 - 1.622 - 32
Terminal methyl protons (-CH₃)0.8 - 0.9~14

Note: The chemical shifts are predicted based on the analysis of similar linear alkylbenzene sulfonates and general NMR principles. Actual experimental values may vary.

Structure Property Relationships and Predictive Modeling of Sodium 2 Tetradecylbenzenesulfonate

Correlations Between Alkyl Chain Length and Surfactant Performance

The performance of sodium alkylbenzene sulfonates, including sodium 2-tetradecylbenzenesulfonate, is intrinsically linked to the length of their linear alkyl chain. This structural feature significantly dictates their behavior in aqueous solutions and at interfaces, influencing their effectiveness as surfactants in various applications.

Impact on Micellar Aggregation and Critical Micelle Concentration

The aggregation of surfactant molecules into micelles is a hallmark of their behavior in solution. This process occurs above a specific concentration known as the critical micelle concentration (CMC). wikipedia.org The CMC is a crucial parameter as it marks the point where the surfactant solution's properties, such as surface tension and conductivity, change abruptly. wikipedia.org For sodium alkylbenzene sulfonates, the length of the alkyl chain is a primary determinant of the CMC.

Longer alkyl chains, such as the C14 chain in this compound, generally lead to a lower CMC compared to their shorter-chain counterparts like sodium dodecylbenzenesulfonate (C12). This is because the increased hydrophobicity of the longer tail makes its exclusion from the aqueous environment more energetically favorable, thus promoting micelle formation at lower concentrations. For instance, the CMC of sodium dodecyl sulfate (B86663) (a related anionic surfactant) decreases as the alkyl chain length increases from C8 to C14. wikipedia.org

The aggregation behavior of these surfactants can also be influenced by other factors such as temperature and the presence of electrolytes. wikipedia.org For example, the addition of salts like sodium chloride can screen the electrostatic repulsion between the anionic head groups, further lowering the CMC. mdpi.com In some cases, a "second critical concentration" has been observed, suggesting further transitions in micellar shape, such as from spherical to ellipsoidal or rod-like aggregates. mdpi.com

Table 1: Critical Micelle Concentration (CMC) of Various Sodium Alkyl Sulfates This table illustrates the general trend of decreasing CMC with increasing alkyl chain length for a related class of anionic surfactants.

SurfactantAlkyl Chain LengthCMC (mol/L) at 25°C
Sodium octyl sulfateC80.13
Sodium dodecyl sulfateC120.0083
Sodium tetradecyl sulfateC140.0021

Data sourced from Wikipedia's entry on Critical Micelle Concentration. wikipedia.org

Influence on Interfacial Activity and Surface Tension Reduction

The ability of a surfactant to reduce the surface tension of water is a direct measure of its interfacial activity. As surfactant molecules accumulate at the air-water or oil-water interface, they disrupt the cohesive energy of the water molecules, leading to a decrease in surface tension. youtube.com The length of the alkyl chain plays a significant role in this process.

Generally, surfactants with longer alkyl chains, like this compound, are more effective at reducing surface tension. nih.gov The increased hydrophobicity of the longer tail provides a stronger driving force for the molecule to adsorb at the interface, leading to a more densely packed monolayer and, consequently, a greater reduction in surface tension. nih.govnih.gov This relationship is fundamental to the detergency and wetting properties of these surfactants.

The addition of inorganic salts can further enhance the surface activity of sodium alkylbenzene sulfonates by reducing the electrostatic repulsion between the charged head groups, allowing for a more compact arrangement at the interface. mdpi.com The structure of the hydrophobic chain and the oil phase also influences the efficiency of interfacial tension reduction, with better performance observed when the surfactant's hydrophobic tail has a similar structure to the oil. nih.gov

Isomeric Effects on Physicochemical Behavior

Commercial linear alkylbenzene sulfonates (LAS) are typically complex mixtures of various chain lengths and positional isomers. nih.gov The position of the benzene (B151609) ring attachment to the linear alkyl chain significantly influences the physicochemical properties of the surfactant. nih.govwikipedia.org For this compound, the "2" indicates that the phenyl group is attached to the second carbon atom of the tetradecyl chain.

Studies on different positional isomers of sodium dodecylbenzene (B1670861) sulfonate have revealed that the location of the headgroup affects solubility, micellar and vesicular aggregation, and lyotropic liquid crystalline phase behavior. nih.gov Isomers with the phenyl group located closer to the center of the alkyl chain tend to exhibit different packing constraints compared to those with the phenyl group near the end of the chain. This can impact the Krafft point (the temperature at which surfactant solubility equals the CMC) and foaming properties. wikipedia.org While the detergency of various isomers is often similar, these differences in physical properties are crucial for specific applications. wikipedia.org The 2-phenyl isomer is often favored in commercial products due to its favorable balance of detergency, solubility, and biodegradability.

Computational Modeling and Simulation Approaches

Computational methods have become invaluable tools for understanding the behavior of surfactants at a molecular level, providing insights that are often difficult to obtain through experimental means alone.

Molecular Dynamics Simulations for Surfactant-Solvent Interactions

Molecular dynamics (MD) simulations offer a powerful approach to investigate the structural and dynamic details of surfactants like this compound. nih.gov These simulations can model the interactions between surfactant molecules and water, as well as their behavior at interfaces. nih.gov By simulating the movement and orientation of individual atoms over time, MD can provide a detailed picture of micelle formation, surfactant adsorption at interfaces, and the conformational dynamics of the alkyl chains and headgroups. nih.govnih.gov

For linear alkylbenzene sulfonates, MD simulations have been used to study their behavior in different phases, including hydrated crystal, gel, and liquid crystal phases. nih.gov These studies have revealed how the orientation of the sulfonate headgroup and the benzene ring are influenced by interactions with sodium ions and how the conformation of the alkyl chain affects its packing and relaxation times. nih.gov Coarse-grained models have also been developed to simulate the self-assembly of LAS into various morphologies over longer timescales, providing insights into their phase behavior.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Environmental Fate Prediction

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the properties and activities of chemicals based on their molecular structure. In the context of this compound and other linear alkylbenzene sulfonates, QSAR models are particularly important for predicting their environmental fate and potential ecotoxicity. heraproject.com

The environmental behavior of LAS, such as its biodegradability and aquatic toxicity, is influenced by the length of the alkyl chain and the position of the phenyl group. wikipedia.org QSAR models can establish mathematical relationships between these structural features and observed environmental properties. For example, these models can be used to predict the toxicity of different LAS homologs to aquatic organisms. heraproject.com This predictive capability is crucial for risk assessment and for designing more environmentally benign surfactants. The rapid aerobic biodegradation of LAS is a key factor in its environmental profile, with half-lives in soil typically ranging from one to three weeks. wikipedia.orgnih.gov

Emerging Research Directions and Future Perspectives

Novel Applications in Materials Science and Engineering

The unique amphiphilic nature of linear alkylbenzene sulfonates, possessing both a hydrophilic sulfonate head and a hydrophobic alkyl tail, makes them versatile molecules in materials science. Researchers are exploring their use as structure-directing agents, stabilizers, and functional components in the creation of advanced materials.

A notable application of LAS is in the synthesis of nanomaterials. For instance, LAS has been utilized as a surfactant in the liquid phase exfoliation method to produce graphene oxide. its.ac.id In this process, the surfactant aids in dispersing graphite (B72142) powder in deionized water, and the subsequent application of ultrasonic waves induces cavitation, which exfoliates the graphite into graphene oxide sheets. its.ac.id The LAS molecules stabilize the exfoliated sheets, preventing their re-aggregation and facilitating the formation of a stable dispersion. Research has shown that the presence of LAS during sonication can enhance the introduction of oxygen-containing functional groups onto the graphene oxide surface. its.ac.id

Furthermore, LAS can act as a template for the synthesis of meso- and microstructural materials with customized properties. science.gov The self-assembly of LAS molecules into micelles, vesicles, or liquid crystalline phases in solution can be used to direct the formation of porous materials with ordered structures. These materials have potential applications in catalysis, separation, and drug delivery. The ability of LAS to form various aggregated structures is dependent on factors such as concentration, temperature, and the presence of electrolytes. acs.org

The interaction of LAS with other materials, such as nanoparticles, is also an area of active research. Studies have investigated the effect of LAS on the coagulation and stability of nanoparticle suspensions, which is crucial for applications in areas like water treatment and the formulation of industrial products. For example, the presence of LAS can influence the aggregation behavior of zinc oxide nanoparticles in aqueous environments. researchgate.net

Table 1: Applications of Linear Alkylbenzene Sulfonates in Materials Science

Application AreaRole of LASExample Research Finding
Nanomaterial Synthesis Surfactant for exfoliation and stabilizationAssisted in the synthesis of graphene oxide via liquid phase exfoliation, increasing oxygen functional groups. its.ac.id
Templating Materials Structure-directing agentUsed to create meso- and microstructural materials with tailored properties. science.gov
Nanoparticle Dispersion Stabilizing agentInfluences the coagulation and stability of ZnO nanoparticle suspensions. researchgate.net

Advancements in Sustainable Synthesis and Green Chemistry Initiatives

The traditional synthesis of linear alkylbenzenes (LABs), the precursors to LAS, often involves the use of strong, corrosive acids like hydrofluoric acid (HF) or aluminum chloride (AlCl₃). tandfonline.com In recent years, significant research has been directed towards developing greener and more sustainable synthetic routes.

One of the key advancements is the use of solid acid catalysts, such as zeolites, to replace conventional liquid acids. Zeolites like Hβ-zeolite and composite catalysts such as AlMCM-41/Beta have been shown to be effective in the alkylation of benzene (B151609) with long-chain olefins (C₁₀-C₁₄) to produce LABs. researchgate.netresearchgate.net These solid catalysts offer several advantages, including being less corrosive, easier to handle, and reusable, which aligns with the principles of green chemistry. The pore structure of zeolites can also influence the selectivity of the reaction, favoring the formation of more biodegradable linear isomers. google.com

Another promising green chemistry approach is the synthesis of LABs from biomass-derived feedstocks. Research has explored the reaction of biomass-derived furan (B31954) with linear alkenes via a Diels-Alder cycloaddition followed by acid-catalyzed dehydration using catalysts like niobic acid. tandfonline.com Additionally, methods for producing linear alkylbenzenes from natural oils are being developed, which could lead to LAS with a higher content of "modern carbon" (derived from renewable resources), as measured by ASTM Method 6866. google.com These bio-based routes offer a pathway to reduce the reliance on petrochemical feedstocks for surfactant production. acs.orgmdpi.com

The development of biocatalytic processes for surfactant synthesis is also an emerging field. While still in early stages for LAS, research into using enzymes for the synthesis of other surfactant types highlights the potential for future biocatalytic routes to LAS. acs.org

Table 2: Green Synthesis Approaches for Linear Alkylbenzene Sulfonates (LAS)

ApproachKey InnovationAdvantages
Solid Acid Catalysis Replacement of liquid acids (HF, AlCl₃) with zeolites (e.g., Hβ-zeolite, AlMCM-41/Beta). researchgate.netresearchgate.netgoogle.comReduced corrosion, easier handling, reusability, improved selectivity. google.com
Bio-based Feedstocks Use of biomass-derived furans and natural oils for LAB synthesis. tandfonline.comgoogle.comReduced dependence on petrochemicals, potential for biodegradable products. google.com
Biocatalysis Exploration of enzymatic pathways for surfactant synthesis. acs.orgMild reaction conditions, high selectivity, environmentally friendly.

Development of Next-Generation Environmental Monitoring and Remediation Technologies

Given the widespread use of LAS in detergents and cleaning products, their presence in the environment, particularly in aquatic systems, is a subject of ongoing monitoring and research. science.gov This has spurred the development of advanced technologies for their detection and removal.

A significant area of innovation is the creation of biosensors for the rapid and convenient monitoring of LAS in water bodies. nih.gov These biosensors often utilize whole microbial cells that can degrade LAS. The principle of operation typically involves immobilizing LAS-degrading bacteria on an electrode. When the sensor is exposed to water containing LAS, the metabolic activity of the bacteria in the presence of the surfactant leads to a measurable signal, such as a change in oxygen consumption. Researchers have developed reactor-type sensors and have worked on correction systems to account for interferences from other organic substances in environmental samples. nih.gov Microbial fuel cell (MFC)-based biosensors are also being explored, where the degradation of LAS by bacteria like Pseudomonas species generates an electrical current that can be correlated to the LAS concentration. researchgate.nettandfonline.com

In the realm of remediation, various advanced oxidation processes (AOPs) have been investigated for the degradation of LAS in wastewater. These include ozonation, UV/H₂O₂ processes, and electrochemical oxidation. researchgate.net These methods aim to break down the recalcitrant LAS molecules into simpler, less harmful compounds. Another approach is electrocoagulation/flotation, where an electric current is used to generate coagulants that trap and remove LAS from water. bohrium.com

Bioremediation, which leverages the ability of microorganisms to degrade pollutants, remains a key focus. Studies have identified various bacterial strains, such as Pseudomonas sp., capable of using LAS as a carbon source. scirp.orghibiscuspublisher.com The biodegradation of LAS is a complex process that involves the sequential degradation of the alkyl chain, desulfonation, and cleavage of the benzene ring. hibiscuspublisher.comnih.gov Research into immobilizing these bacteria on materials like calcium alginate can enhance their efficiency and suitability for on-site treatment of contaminated water. scirp.orgresearchgate.net The use of constructed wetlands integrated with microbial fuel cells has also shown promise for the degradation and transformation of LAS. nih.gov

Table 3: Environmental Monitoring and Remediation Technologies for LAS

TechnologyPrincipleExample Research Finding
Biosensors Microbial degradation of LAS produces a measurable signal (e.g., oxygen consumption, current). nih.govtandfonline.comA whole-cell biosensor using LAS-degrading bacteria was developed for in-situ river water monitoring.
Advanced Oxidation Processes (AOPs) Chemical oxidation (e.g., using ozone, UV/H₂O₂) to break down LAS molecules. researchgate.netA combined UV/H₂O₂ and ozonation process achieved over 90% removal of LAS from laundry wastewater.
Electrocoagulation/Flotation Electrically generated coagulants adsorb and remove LAS from water. bohrium.comAchieved nearly 90% removal of LAS in 30 minutes with no toxic byproducts detected. bohrium.com
Bioremediation Use of microorganisms to degrade LAS into simpler compounds. scirp.orghibiscuspublisher.comnih.govImmobilized Pseudomonas sp. showed enhanced degradation of LAS compared to free cells. scirp.orgresearchgate.net
Constructed Wetlands with MFCs Integrated system for the biodegradation of LAS, reducing its environmental risk. nih.govThe system effectively degraded LAS through a sequence of oxidation and cleavage reactions. nih.gov

Q & A

Q. What are the limitations of current protocols for detecting this compound in complex biological matrices?

  • Methodological Answer : Matrix interference (e.g., proteins, lipids) in blood/urine samples necessitates solid-phase extraction (SPE) with C18 cartridges prior to LC-MS/MS. Limit of detection (LOD) can be improved to 0.01 ng/mL using isotope-labeled internal standards (e.g., ²H₅-sulfonate analogs) .

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